6-Bromo-5-fluoroquinolin-3-amine
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Overview
Description
6-Bromo-5-fluoroquinolin-3-amine is a chemical compound with the molecular formula C9H6BrFN2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bromine and fluorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic substitution reaction, where a quinoline derivative undergoes bromination and fluorination under controlled conditions . For example, 6-Bromo-5-fluoroquinolin-3-amine can be synthesized by reacting 5-fluoroquinoline with bromine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic substitution reactions using automated reactors and optimized reaction conditions to ensure high yield and purity . The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Cross-Coupling Products: Biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
6-Bromo-5-fluoroquinolin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antibacterial and anticancer compounds.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoroquinolin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives, including this compound, are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of bromine and fluorine atoms enhances the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-5-fluoroquinolin-3-amine is unique due to the presence of both bromine and fluorine atoms in the quinoline ring, which enhances its reactivity and potential for diverse chemical transformations . This dual substitution pattern also contributes to its distinct biological activity and makes it a valuable compound in medicinal chemistry and other scientific research applications .
Properties
Molecular Formula |
C9H6BrFN2 |
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Molecular Weight |
241.06 g/mol |
IUPAC Name |
6-bromo-5-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-7-1-2-8-6(9(7)11)3-5(12)4-13-8/h1-4H,12H2 |
InChI Key |
KBLKVXOHDVYQKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CC(=C2)N)F)Br |
Origin of Product |
United States |
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